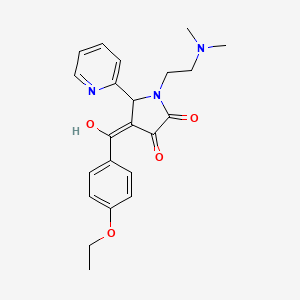
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated innovative synthetic pathways to create heterocyclic compounds with potential biological activities. For instance, studies on the synthesis of pyrimidinones, oxazinones, and their derivatives starting from citrazinic acid highlight methodologies for generating antimicrobial agents (Hossan et al., 2012)[https://consensus.app/papers/synthesis-antimicrobial-activity-some-pyrimidinone-hossan/b32c51238f6258e4b86a7e2679ab10d8/?utm_source=chatgpt]. These synthetic strategies could be relevant for synthesizing the compound of interest, especially considering the structural similarities with pyridine and pyrrolidine derivatives.
Biological Activities
The pharmacological evaluation of structurally related compounds has led to the discovery of selective antagonists with therapeutic potential. For example, novel pyridinyl and piperazinyl methanone derivatives were identified as selective TRPV4 channel antagonists, showing analgesic effects in preclinical models (Tsuno et al., 2017)[https://consensus.app/papers/evaluation-novel-tsuno/2481544a6f1f5e338a1e59ef96ad34e8/?utm_source=chatgpt]. This underscores the potential for compounds with similar molecular frameworks to serve as targets for drug discovery, particularly in pain management.
Catalytic and Synthetic Applications
The catalytic hydrogenation of derivatives to produce pyrrolidine derivatives (Sukhorukov et al., 2008)[https://consensus.app/papers/hydrogenation-56dihydro4h12oxazines-bearing-sukhorukov/ca5af4cf0c565b158c9bbadb3ad3ad56/?utm_source=chatgpt] represents another facet of scientific research applications. Such methodologies could be instrumental in the synthesis or modification of the compound of interest, potentially opening new avenues for the development of heterocyclic compounds with enhanced pharmacological profiles.
properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9-3-4-13(17-16-9)20-11-5-6-18(7-11)14(19)12-8-21-10(2)15-12/h3-4,8,11H,5-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLBCPTTXPHQRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2382563.png)

![1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2382567.png)







![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382580.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2382581.png)
